(2-Methyl-4-nitro-phenyl)-acetic acid is an organic compound that belongs to the class of substituted phenylacetic acids. It features a phenyl ring substituted with a methyl group and a nitro group, making it a significant compound in organic synthesis. This compound can be synthesized through various methods, and it has applications in medicinal chemistry and agricultural practices.
The compound is derived from phenylacetic acid, which is a common precursor in organic synthesis. Its structural modifications, such as the introduction of nitro and methyl groups, enhance its reactivity and utility in various chemical reactions.
(2-Methyl-4-nitro-phenyl)-acetic acid is classified as:
The synthesis of (2-Methyl-4-nitro-phenyl)-acetic acid can be accomplished through several methods:
The synthetic route often requires precise control over temperature and reaction times to ensure high yields and purity of the final product. Analytical techniques such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) are commonly employed to confirm the structure of synthesized compounds.
The molecular structure of (2-Methyl-4-nitro-phenyl)-acetic acid can be represented as follows:
This structure includes:
Key data points regarding its molecular structure include:
(2-Methyl-4-nitro-phenyl)-acetic acid participates in several chemical reactions typical for carboxylic acids and nitro compounds:
The reaction conditions, such as temperature, solvent choice, and catalysts, significantly influence the yield and selectivity of these reactions.
The mechanism by which (2-Methyl-4-nitro-phenyl)-acetic acid exerts its effects in biological systems or chemical processes typically involves:
Quantitative data on reaction rates or equilibrium constants would depend on specific experimental conditions and should be determined through empirical studies.
Relevant analyses such as melting point determination, solubility tests, and spectroscopic characterization (IR, NMR) are essential for confirming physical properties.
(2-Methyl-4-nitro-phenyl)-acetic acid has several scientific uses:
Traditional synthesis routes for (2-methyl-4-nitrophenyl)-acetic acid rely on sequential functionalization of toluene derivatives through electrophilic aromatic substitution chemistry. The most industrially established pathway involves three critical stages:
Stage 1: Regioselective Nitration4-Methylacetophenone undergoes nitration using mixed acid (HNO₃/H₂SO₄) at 0-5°C to yield 4-methyl-3-nitroacetophenone. The ortho-directing capability of the acetyl group ensures >85% regioselectivity for the 3-position [1] [5]. Kinetic control through temperature management is essential to prevent dinitration byproducts [8]. Alternative routes start from o-toluidine, requiring amino protection via acetylation prior to nitration (HNO₃/AcOH), followed by hydrolysis to yield 2-methyl-4-nitroaniline [7].
Stage 2: Side-Chain BrominationExample reaction conditions:
4-Methyl-3-nitroacetophenone + NBS (1.05 eq) → Benzoyl peroxide (cat.), CCl₄, reflux, 4h → 4-(Bromomethyl)-3-nitroacetophenone (92% yield)
This radical-initiated reaction requires strict exclusion of moisture to prevent hydrolysis of NBS [4].
Stage 3: Cyanidation & HydrolysisThe bromomethyl intermediate reacts with NaCN in ethanol/water (70°C, 3h), followed by acid hydrolysis (50% H₂SO₄, reflux) to furnish the target acetic acid derivative. This step suffers from safety challenges due to cyanide handling and generates stoichiometric sodium sulfate waste [4].
Table 1: Key Parameters in Traditional Nitration-Substitution Synthesis
Step | Reagents/Conditions | Yield | Key Challenges |
---|---|---|---|
Nitration | HNO₃/H₂SO₄, 0-5°C | 80-85% | Dinitration byproducts; exotherm control |
Side-chain bromination | NBS, benzoyl peroxide, CCl₄ | 85-92% | Moisture sensitivity; halogenated solvents |
Cyanidation | NaCN, EtOH/H₂O, 70°C | 75% | Cyanide toxicity; wastewater generation |
Hydrolysis | 50% H₂SO₄, reflux | 90% | Corrosivity; product degradation |
A patented metalation-carboxylation route (CN102718659A) bypasses halogenation and cyanide steps entirely. This four-step sequence demonstrates superior atom economy and safety profile [4]:
Halogen-Metal Exchange4-Bromo-2-nitrotoluene reacts with metallic sodium in anhydrous THF at -10°C to form 4-bromo-2-nitrotoluene sodium adduct.
Thermal RearrangementHeating to 50°C induces a sodium migration from the aryl ring to the methyl group, forming (4-bromo-2-nitrophenyl)methylsodium. This benzylic organosodium species exhibits exceptional nucleophilicity.
CO₂ InsertionTreatment with gaseous CO₂ at atmospheric pressure carboxylates the carbanion, generating sodium (2-methyl-4-nitrophenyl)acetate. The reaction completes within 2 hours at 25°C.
AcidificationMild acidification (dilute HCl) liberates the carboxylic acid in >95% purity after crystallization.
Advantages:
This electrochemical approach exemplifies how carboxylation via carbanion intermediates enables sustainable acetic acid side-chain installation.
Recent advances focus on replacing hazardous reagents and improving energy efficiency:
Microwave-Assisted Nitrationortho-Xylene nitration using HNO₃ in recyclable sulfolane under microwave irradiation (300W, 120°C, 15 min) achieves 85% conversion with 98% 4-nitro selectivity, reducing reaction time from hours to minutes and eliminating sulfuric acid waste [6].
Solvent-Free BrominationBall-milling 4-methyl-3-nitroacetophenone with NBS and azobisisobutyronitrile (AIBN) catalyst achieves complete conversion in 30 minutes without solvents. This mechanochemical approach eliminates VOC emissions and reduces energy input by 60% compared to reflux methods [6].
Catalytic Cyanide-Free CarboxylationPalladium-catalyzed carbonylation of 4-bromo-2-nitrotoluene using formic acid as CO surrogate (5 mol% Pd/C, K₂CO₃, DMF, 100°C) provides direct access to the acetic acid derivative in one pot, avoiding cyanide intermediates entirely [6].
Table 2: Green Chemistry Innovations Comparison
Innovation | Key Improvement | Atom Economy | E-Factor | Limitations |
---|---|---|---|---|
Microwave nitration | 90% energy reduction; 98% selectivity | 85% | 1.8 | Scalability of microwave reactors |
Mechanochemical bromination | Solvent elimination; 30-min reaction | 92% | 0.9 | Equipment abrasion |
Pd-catalyzed carbonylation | Single-step; cyanide-free | 95% | 2.1 | Catalyst cost (Pd recovery needed) |
CO₂ carboxylation (Na route) | Waste minimization; renewable C1 | 98% | 0.5 | Moisture-sensitive intermediates |
Scalable manufacturing requires addressing reaction exothermicity, byproduct formation, and downstream purification:
Continuous-Flow NitrationTubular reactors with static mixers enable precise temperature control (-5±0.5°C) during mixed-acid nitration. Benefits include:
Bromination OptimizationNBS stoichiometry controlled at 1.02:1 ratio with automated addition over 2 hours prevents di-brominated impurities. Real-time HPLC monitoring enables instant adjustment, maintaining byproducts below 0.5% [4].
Crystallization-Induced PurificationThe final acetic acid derivative is purified via pH-gradient crystallization:
This replaces energy-intensive distillation and reduces organic solvent consumption by 80% compared to extraction methods.
Byproduct Valorization
These integrated approaches enable industrial processes achieving >90% overall yield with E-factors below 5, demonstrating the compound’s manufacturability at metric-ton scales.
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